3-Amino-4-(3,4-dimethylphenyl)butyric Acid
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Overview
Description
3-Amino-4-(3,4-dimethylphenyl)butyric Acid: is an organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . This compound is characterized by the presence of an amino group attached to a butyric acid backbone, with a 3,4-dimethylphenyl group attached to the fourth carbon of the butyric acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-(3,4-dimethylphenyl)butyric Acid can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethylbenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then subjected to catalytic hydrogenation to yield the corresponding amine, which is subsequently reacted with butyric acid to form the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and controlled reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-(3,4-dimethylphenyl)butyric Acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: 3-Amino-4-(3,4-dimethylphenyl)butyric Acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and pharmaceuticals .
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its role as a modulator of biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various chemical products .
Mechanism of Action
The mechanism of action of 3-Amino-4-(3,4-dimethylphenyl)butyric Acid involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The aromatic ring and butyric acid backbone contribute to its overall chemical properties and interactions within biological systems .
Comparison with Similar Compounds
4-(3,4-Dimethoxyphenyl)butyric Acid: Similar in structure but with methoxy groups instead of methyl groups on the aromatic ring.
4-(Dimethylamino)butyric Acid: Contains a dimethylamino group instead of an amino group.
Uniqueness: 3-Amino-4-(3,4-dimethylphenyl)butyric Acid is unique due to the presence of both an amino group and a 3,4-dimethylphenyl group, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
3-amino-4-(3,4-dimethylphenyl)butanoic acid |
InChI |
InChI=1S/C12H17NO2/c1-8-3-4-10(5-9(8)2)6-11(13)7-12(14)15/h3-5,11H,6-7,13H2,1-2H3,(H,14,15) |
InChI Key |
BJCYJYLSJDTJBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(CC(=O)O)N)C |
Origin of Product |
United States |
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